2-[2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetylamino]benzoic acid
Description
Properties
IUPAC Name |
2-[[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5S/c15-9(5-8-10(16)14-12(19)20-8)13-7-4-2-1-3-6(7)11(17)18/h1-5H,(H,13,15)(H,17,18)(H,14,16,19)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKXMSGXYNTZQD-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C\2/C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetylamino]benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-arylsulfonylaziridine with isothiocyanates, activated by a Lewis acid such as BF3·OEt2, to form an intermediate that undergoes cyclization . The reaction conditions often include solvents like DMSO and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2,4-dione.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2,4-diones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetylamino]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetylamino]benzoic acid involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Structural Analogs and Key Differences
4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-2-hydroxybenzoic Acid
- Structural distinction : Addition of a hydroxyl group at the 2-position of the benzoic acid.
- Impact: Enhanced antioxidant activity due to phenolic hydroxyl group . Reduced metabolic stability compared to the parent compound (hydroxyl groups increase susceptibility to glucuronidation) .
[(5Z)-5-(1H-Benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid
- Structural distinction : Replacement of benzoic acid with a benzimidazole ring and substitution of one carbonyl with a thione (C=S) group.
- Higher cytotoxicity in cancer cell lines but lower solubility in aqueous media .
4-[(5Z)-4-Oxo-5-(Pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic Acid
- Structural distinction: Pyridinyl substituent replaces the acetylated amino group.
- Impact :
- Improved metal-chelating properties (pyridine acts as a ligand) .
- Broader antimicrobial spectrum but reduced bioavailability .
2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)-N-[2-(4-Methoxyphenyl)ethyl]acetamide
- Structural distinction : Benzoic acid replaced with a 4-methoxyphenethylamide group.
- Impact :
- Increased lipophilicity (logP ~3.2) enhances blood-brain barrier penetration .
- Moderate antidiabetic activity but superior analgesic properties .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | 2-Hydroxy Analog | Benzimidazole Analog | Pyridinyl Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 322.3 | 338.3 | 365.4 | 345.4 |
| logP | 2.1 | 1.8 | 3.5 | 2.9 |
| Solubility (mg/mL) | 0.8 (DMSO) | 0.5 (DMSO) | 0.2 (DMSO) | 0.3 (DMSO) |
| Plasma Stability (t₁/₂) | 4.2 h | 2.8 h | 5.1 h | 3.6 h |
Q & A
Basic Research Questions
Q. What are the core structural features of 2-[2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetylamino]benzoic acid, and how do they influence reactivity?
- The compound contains a thiazolidine ring with two carbonyl groups (2,4-dioxo), an acetylaminobenzoic acid moiety, and a conjugated ylidene system. The thiazolidine ring provides rigidity, while the benzoic acid group enhances solubility and potential hydrogen-bonding interactions. The conjugated system allows for resonance stabilization, which impacts electrophilic substitution reactions and photochemical properties .
Q. What synthetic strategies are commonly employed to prepare thiazolidinone derivatives like this compound?
- A typical approach involves:
- Step 1: Condensation of substituted benzaldehydes with thiourea derivatives to form thiazolidinone cores.
- Step 2: Functionalization via acetylation or coupling with benzoic acid derivatives.
- Step 3: Purification via recrystallization (e.g., acetic acid/water mixtures) .
- Example: Refluxing 3-formylindole derivatives with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate yields analogous structures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- FTIR: Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups.
- ¹H/¹³C NMR: Identifies aromatic protons (δ 7.0–8.5 ppm) and thiazolidine ring carbons (δ 160–180 ppm).
- Mass Spectrometry: Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- Solvent Choice: Acetic acid is preferred for its dual role as solvent and catalyst (via protonation of intermediates).
- Catalysis: Sodium acetate accelerates Knoevenagel condensations by deprotonating active methylene groups.
- Reaction Time: Extended reflux (3–5 hours) ensures complete cyclization, as shown in analogous syntheses .
- Contradictions: Some protocols use ethanol as a co-solvent to reduce side reactions, but this may lower yields due to reduced solubility .
Q. How do structural modifications (e.g., substituents on the benzylidene ring) alter biological activity?
- Electron-Withdrawing Groups (e.g., –Br, –Cl): Enhance stability and receptor binding via hydrophobic interactions.
- Electron-Donating Groups (e.g., –OCH₃): Increase solubility but may reduce membrane permeability.
- Example: A study on analogs showed that 4-(octyloxy)benzylidene derivatives exhibit improved antimicrobial activity compared to unsubstituted variants due to enhanced lipid bilayer penetration .
| Substituent | Biological Activity (IC₅₀) | Key Interaction |
|---|---|---|
| –Br | 12 μM (Antimicrobial) | Hydrophobic |
| –OCH₃ | 45 μM (Antidiabetic) | Hydrogen bonding |
| –CF₃ | 8 μM (Anticancer) | Electrostatic |
| Table adapted from structural-activity data in . |
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Source Analysis: Verify assay conditions (e.g., cell lines, incubation time). For example, antidiabetic activity discrepancies may arise from PPAR-γ vs. non-PPAR-γ pathways.
- Purity Checks: HPLC or TLC validation ensures impurities are not skewing results.
- Statistical Validation: Use triplicate measurements and standardized controls .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina): Models binding to PPAR-γ or bacterial enzymes.
- MD Simulations (GROMACS): Assesses stability of ligand-receptor complexes over time.
- QSAR Models: Correlates substituent electronic parameters (Hammett constants) with activity trends .
Methodological Notes
- Synthesis Optimization: Always monitor reactions via TLC (silica gel, ethyl acetate/hexane) to track intermediate formation.
- Data Reproducibility: Use commercially available reference standards (e.g., Sigma-Aldrich) for spectroscopic calibration .
- Ethical Compliance: Adhere to institutional guidelines for biological testing, especially for antimicrobial assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
